molecular formula C9H9F2NO2 B2394183 1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid CAS No. 2248296-02-6

1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid

Cat. No.: B2394183
CAS No.: 2248296-02-6
M. Wt: 201.173
InChI Key: BYZPCYAQWAGTPS-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry

Preparation Methods

The synthesis of 1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, which react with the pyrrolizine ring to form the desired compound . Industrial production methods often employ continuous flow processes to ensure high yields and purity .

Chemical Reactions Analysis

1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can form strong hydrogen bonds with enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved often include key signaling cascades and metabolic processes.

Comparison with Similar Compounds

1-(Difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid can be compared with other difluoromethylated compounds, such as difluoromethyl pyrazole and difluoromethyl pyridine derivatives . These compounds share similar chemical properties but differ in their specific applications and biological activities. The unique structure of the pyrrolizine ring in this compound provides distinct advantages in terms of stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(difluoromethyl)-6,7-dihydro-5H-pyrrolizine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-8(11)5-4-7(9(13)14)12-3-1-2-6(5)12/h4,8H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZPCYAQWAGTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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